

Synonyms and alternative names for 2-Methoxy-5-methylaniline

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Compound of Interest

Compound Name: 2-Methoxy-5-methylaniline

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An In-depth Technical Guide to 2-Methoxy-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylaniline, a significant aromatic amine, serves as a crucial intermediate in various industrial syntheses, most notably in the production of azo dyes. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological implications, with a focus on data relevant to research and development.

Synonyms and Alternative Names

2-Methoxy-5-methylaniline is known by a variety of synonyms and alternative names in scientific literature and commercial databases. Proper identification is crucial for accurate research and safety management.

Synonym/Alternative Name	Reference
p-Cresidine	[1] [2] [3] [4] [5] [6] [7]
5-Methyl-o-anisidine	[2] [3] [4] [5] [6] [7]
6-Methoxy-m-toluidine	[2] [3] [4] [5]
2-Amino-4-methylanisole	[1]
3-Amino-4-methoxytoluene	[1] [7]
4-Methoxy-m-toluidine	[1]
2-Methoxy-5-methylbenzenamine	[1]
1-Amino-2-methoxy-5-methylbenzene	[1] [7]
CAS Number	120-71-8 [1] [2] [3] [4] [5] [6] [7]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-5-methylaniline** is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[1][2][3][4][5]
Molecular Weight	137.18 g/mol	[2][3][4][5]
Appearance	White to silver-gray or brown crystalline solid	[1][6]
Melting Point	50-52 °C	[2][3][6]
Boiling Point	235 °C	[2][3][6]
Solubility	Slightly soluble in hot water. Soluble in ethanol, ether, and benzene.	[1][6]
Vapor Density	4.7 (vs air)	[2][3]
Flash Point	110 °C (closed cup)	[2][3]

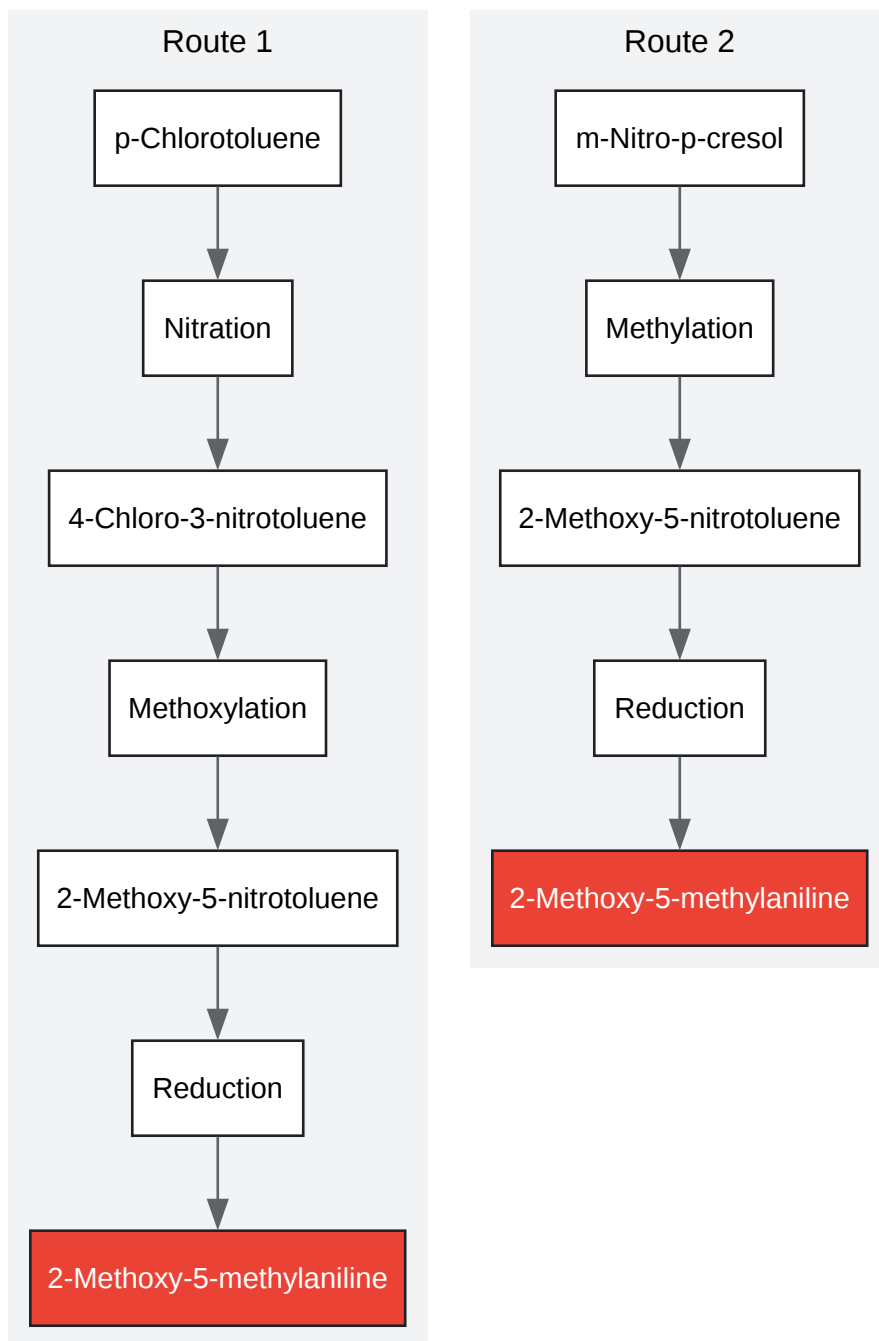
Synthesis of 2-Methoxy-5-methylaniline

The industrial synthesis of **2-Methoxy-5-methylaniline** typically follows one of two primary routes. While detailed proprietary protocols are not publicly available, the general chemical transformations are well-established.

Synthesis Workflow

The following diagram illustrates the logical flow of the two main synthesis pathways.

General Synthesis Pathways for 2-Methoxy-5-methylaniline

[Click to download full resolution via product page](#)Caption: Generalized synthetic routes to **2-Methoxy-5-methylaniline**.

Experimental Protocols

Route 1: From p-Chlorotoluene

This method involves the nitration of p-chlorotoluene, followed by methoxylation and subsequent reduction of the nitro group.^[1]

- **Nitration:** p-Chlorotoluene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 4-chloro-3-nitrotoluene.
- **Methoxylation:** The resulting 4-chloro-3-nitrotoluene is reacted with a methoxide source, such as sodium methoxide, to replace the chlorine atom with a methoxy group. This step forms 2-methoxy-5-nitrotoluene.
- **Reduction:** The nitro group of 2-methoxy-5-nitrotoluene is then reduced to an amino group. Common reducing agents for this transformation include iron filings in acidic medium or catalytic hydrogenation. The final product is **2-Methoxy-5-methylaniline**.

Route 2: From m-Nitro-p-cresol

This alternative synthesis starts with m-nitro-p-cresol and involves methylation followed by reduction.^{[3][8]}

- **Methylation:** The hydroxyl group of m-nitro-p-cresol is methylated, typically using a methylating agent like dimethyl sulfate in the presence of a base. This reaction yields 2-methoxy-5-nitrotoluene.
- **Reduction:** Similar to the first route, the nitro group of 2-methoxy-5-nitrotoluene is reduced to an amino group to afford **2-Methoxy-5-methylaniline**.

Applications in Chemical Synthesis

2-Methoxy-5-methylaniline is a key precursor in the synthesis of a variety of chemical compounds, particularly azo dyes.

Experimental Protocol: Synthesis of an Azo Dye

The following is a generalized protocol for the synthesis of an azo dye using **2-Methoxy-5-methylaniline** as the diazo component.

- Diazotization:
 - Dissolve **2-Methoxy-5-methylaniline** in an aqueous solution of a strong acid, such as hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
 - The resulting solution contains the diazonium salt of **2-Methoxy-5-methylaniline**.
- Coupling Reaction:
 - Prepare a solution of a coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent. For phenolic coupling components, an alkaline solution is typically used.
 - Cool the solution of the coupling component to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
 - A colored precipitate of the azo dye will form. The reaction mixture is typically stirred for an additional period to ensure complete reaction.
 - The azo dye is then isolated by filtration, washed with water, and can be further purified by recrystallization.

Biological Activity and Toxicological Profile

The primary toxicological concern associated with **2-Methoxy-5-methylaniline** is its carcinogenicity. It is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.^{[4][7][9][10][11]}

Target Organs for Carcinogenicity:

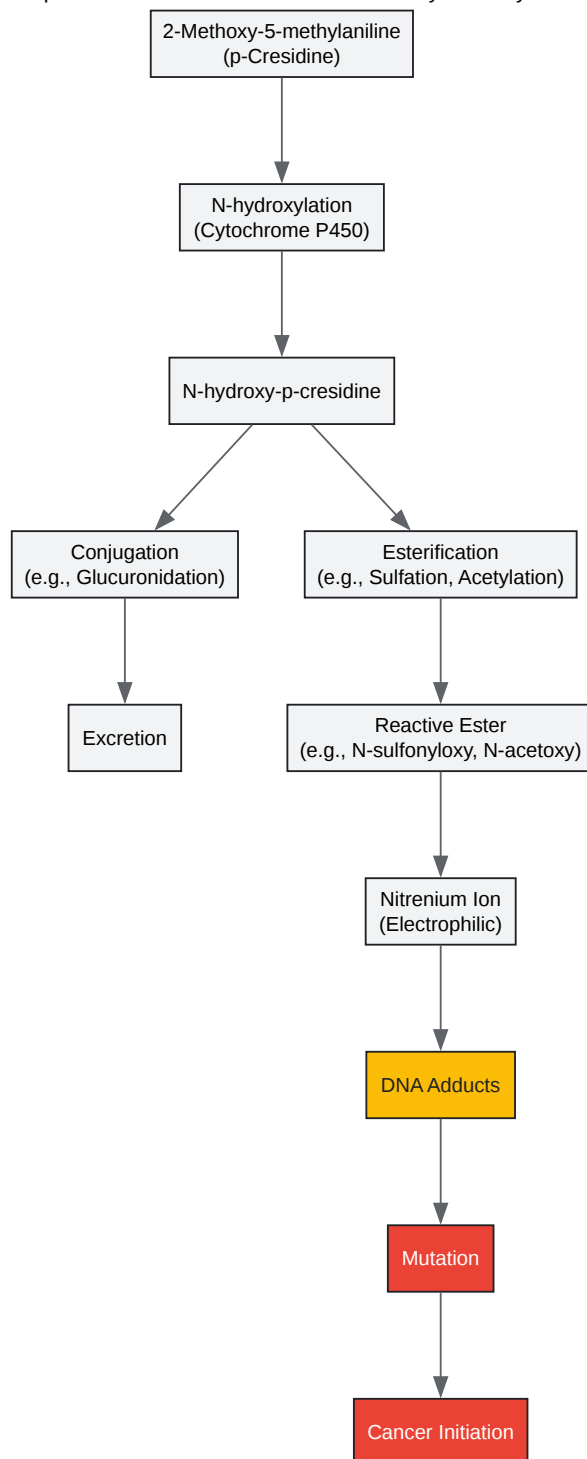
- Urinary Bladder: Oral administration of p-cresidine has been shown to cause carcinomas of the urinary bladder in both rats and mice.[\[9\]](#)[\[11\]](#)
- Nasal Cavity: Increased incidences of olfactory neuroblastomas have been observed in rats exposed to p-cresidine.[\[9\]](#)[\[11\]](#)
- Liver: Liver tumors, including hepatocellular carcinomas, have been reported in male rats and female mice following dietary administration of p-cresidine.[\[9\]](#)[\[11\]](#)

Metabolic Activation and Mechanism of Carcinogenicity

While the precise molecular signaling pathways disrupted by **2-Methoxy-5-methylaniline** are not fully elucidated, it is widely understood that aromatic amines require metabolic activation to exert their carcinogenic effects. This activation typically involves enzymatic oxidation to reactive electrophilic intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer.

The proposed metabolic activation pathway for **2-Methoxy-5-methylaniline** is illustrated below.

Proposed Metabolic Activation of 2-Methoxy-5-methylaniline

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Caption: Postulated metabolic activation pathway leading to carcinogenicity.

This metabolic activation is a critical area of research for understanding the toxicology of **2-Methoxy-5-methylaniline** and for developing strategies to mitigate its adverse health effects.

Conclusion

2-Methoxy-5-methylaniline is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is established through standard organic transformations. The primary consideration for its use in research and development is its significant carcinogenic potential, which is believed to be mediated through metabolic activation to reactive DNA-binding species. Further research into the specific metabolic pathways and the downstream cellular signaling events is necessary for a complete understanding of its toxicology and for ensuring its safe handling and use.

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